2,4-Dichloro-5-[(dimethylamino)sulfonyl]-N-(4-hydroxyphenyl)benzamide is a small molecule that acts as a selective antagonist of the Farnesoid X receptor α (FXRα) []. FXRα is a bile acid-activated nuclear receptor with important roles in regulating bile acid metabolism, glucose homeostasis, lipid metabolism, and other physiological processes []. Antagonists of FXRα are being investigated for their potential therapeutic benefits in treating metabolic disorders such as diabetes and hypercholesterolemia [].
2,4-Dichloro-5-[(dimethylamino)sulfonyl]-N-(4-hydroxyphenyl)benzamide binds to the ligand-binding domain (LBD) of FXRα and induces a conformational change that promotes the formation of FXRα homodimers []. This homodimerization disrupts the typical interaction of FXRα with its coactivator proteins, such as SRC-1, SRC-2, SRC-3, and PGC-1α, which are essential for FXRα-mediated gene transcription []. By preventing coactivator recruitment, 2,4-Dichloro-5-[(dimethylamino)sulfonyl]-N-(4-hydroxyphenyl)benzamide antagonizes the transcriptional activity of FXRα and downregulates the expression of FXRα target genes involved in bile acid, glucose, and lipid metabolism [].
CAS No.: 7759-46-8
CAS No.: 21105-15-7
CAS No.: 53905-12-7
CAS No.: 55337-75-2